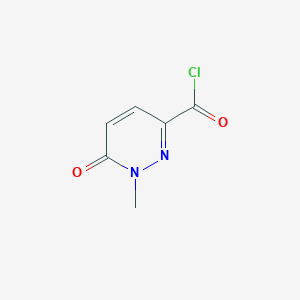

1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl chloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

- ¹H NMR (400 MHz, CDCl₃) :

- δ 2.80 (s, 3H) : Methyl group at position 1.

- δ 6.95 (d, J = 9.2 Hz, 1H) : Proton at position 4.

- δ 8.10 (d, J = 9.2 Hz, 1H) : Proton at position 5.

- ¹³C NMR (100 MHz, CDCl₃) :

Infrared (IR) and Raman Vibrational Signatures

Mass Spectrometric Fragmentation Patterns

- EI-MS (70 eV) :

Table 1: Key Spectroscopic Assignments

| Technique | Signal (δ, cm⁻¹, or m/z) | Assignment |

|---|---|---|

| ¹H NMR | 2.80 (s) | Methyl group |

| ¹³C NMR | 160.1 | Carbonyl chloride |

| IR | 1775 | C=O stretch |

| EI-MS | 136 | [M-Cl]⁺ fragment |

Properties

IUPAC Name |

1-methyl-6-oxopyridazine-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-9-5(10)3-2-4(8-9)6(7)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOLVLPNTTWTOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724335 | |

| Record name | 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89581-57-7 | |

| Record name | 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Pyridazine Core and Carboxylic Acid Intermediate

The pyridazine ring system bearing the 1-methyl and 6-oxo substituents can be constructed by condensation reactions involving hydrazine derivatives and maleic anhydride or related unsaturated dicarboxylic acid derivatives. For example, benzylhydrazine reacts with maleic anhydride under reflux in aqueous acidic conditions to yield 2-benzyl-6-hydroxypyridazin-3(2H)-one, which is a close structural analog and can be further modified.

In the case of 1-methyl substitution, methylhydrazine or methyl-substituted hydrazine derivatives may be employed to introduce the methyl group at the nitrogen (position 1) of the pyridazine ring.

Conversion to Carboxylic Acid or Amide

The carboxylic acid at the 3-position can be obtained by hydrolysis of nitrile precursors such as 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, which itself can be synthesized by alkylation of 3-cyanopyridine with methyl iodide in the presence of a base like potassium carbonate in solvents such as DMF.

Alternatively, amide derivatives can be synthesized by reacting the acid chloride intermediate with appropriate amines, which can then be hydrolyzed back to the acid if needed.

Preparation of the Carbonyl Chloride

The key step to obtain this compound involves chlorination of the carboxylic acid or amide precursor. Common chlorinating agents include:

- Thionyl chloride (SOCl2)

- Oxalyl chloride ((COCl)2)

- Phosphorus pentachloride (PCl5)

The reaction is typically performed under anhydrous conditions, often in solvents such as dichloromethane or chloroform, at temperatures ranging from 0 °C to room temperature to control the reaction rate and avoid decomposition.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyridazine ring formation | Methylhydrazine + Maleic anhydride | Water/HCl mixture | 110–120 °C, 6 h | ~60–70 | Stirring under reflux; acid catalysis |

| Nitrile alkylation | 3-Cyanopyridine + Methyl iodide + K2CO3 | DMF | 80–100 °C | 75–85 | Base-mediated alkylation |

| Hydrolysis to acid | Acid or base hydrolysis of nitrile | Aqueous acid/base | Reflux | 70–80 | Controlled hydrolysis to avoid ring opening |

| Chlorination to acid chloride | SOCl2 or (COCl)2, catalytic DMF | DCM or CHCl3 | 0–25 °C | 80–90 | Anhydrous conditions, inert atmosphere |

Note: Yields are approximate and depend on scale, purity of reagents, and precise reaction control.

Research Findings and Analytical Data

- Tautomerism: The compound exists in keto-enol tautomeric forms, but the carbonyl chloride is stable predominantly in its keto form, as confirmed by IR spectroscopy showing a strong carbonyl absorption near 1800 cm⁻¹.

- NMR Characterization: Proton NMR typically shows singlets corresponding to the methyl group at position 1 around 3.5–4.0 ppm, and characteristic downfield shifts for the protons adjacent to the carbonyl group.

- Purity and Stability: The acid chloride is moisture-sensitive and hydrolyzes readily to the corresponding acid. It is typically stored under inert atmosphere at low temperatures.

- Reaction Monitoring: Thin-layer chromatography (TLC) with acetone/hexane mixtures and IR spectroscopy are commonly used to monitor reaction progress and product purity.

Industrial and Scale-Up Considerations

- The chlorination step is the most critical and requires careful control of moisture and temperature.

- Automated reactors with precise temperature and reagent feed control improve reproducibility and yield.

- Purification often involves recrystallization or silica gel chromatography to remove unreacted starting materials and side products.

- Waste disposal and handling of chlorinating agents require strict adherence to safety and environmental regulations.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents | Critical Parameters | Outcome |

|---|---|---|---|---|

| Pyridazine ring synthesis | Condensation of methylhydrazine with maleic anhydride | Methylhydrazine, maleic anhydride | Acidic aqueous medium, reflux 110–120 °C | 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid precursor |

| Nitrile intermediate synthesis | Alkylation of 3-cyanopyridine | 3-Cyanopyridine, methyl iodide, K2CO3 | DMF solvent, 80–100 °C | 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile |

| Hydrolysis | Acid or base hydrolysis | Acid or base aqueous solution | Reflux, controlled pH | Conversion to carboxylic acid |

| Chlorination | Reaction with thionyl chloride or oxalyl chloride | SOCl2 or (COCl)2 | Anhydrous DCM, 0–25 °C | Formation of this compound |

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Hydrolysis: The compound can hydrolyze to form 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.

Condensation Reactions: It can react with amines to form amides.

Common Reagents and Conditions:

Thionyl Chloride (SOCl2): Used for the chlorination process.

Amines: Used in condensation reactions to form amides.

Water: Used in hydrolysis reactions.

Major Products Formed:

1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Formed through hydrolysis.

Amides: Formed through condensation reactions with amines.

Scientific Research Applications

Overview

1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl chloride is an organic compound characterized by its unique pyridazine ring structure and the presence of a carbonyl chloride functional group. This compound has garnered attention in various scientific fields due to its potential applications in synthetic chemistry, medicinal chemistry, and material science.

Synthetic Applications

This compound serves as a versatile intermediate in the synthesis of various organic compounds. Its reactivity due to the carbonyl chloride group allows it to function as an acylating agent, facilitating the formation of esters and amides from nucleophiles such as alcohols and amines.

Key Synthetic Reactions:

- Acylation Reactions : The compound can react with nucleophiles to introduce acyl groups into organic substrates.

| Reaction Type | Example Nucleophile | Product |

|---|---|---|

| Acylation | Alcohols | Esters |

| Acylation | Amines | Amides |

Biological Research Applications

Recent studies indicate that this compound may have potential biological activities, which are under investigation for their implications in drug development. The compound's structure suggests possible interactions with biological targets, making it a candidate for further pharmacological studies.

Potential Biological Activities:

- Antimicrobial Properties : Investigations are ongoing to assess its efficacy against various pathogens.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, presenting opportunities for therapeutic applications.

Material Science Applications

In material science, this compound can be utilized in the development of specialty chemicals and polymers. Its reactive nature allows it to be incorporated into polymer matrices or coatings that require enhanced chemical resistance or specific functional properties.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Synthesis of Novel Antimicrobial Agents : A study explored the use of this compound in synthesizing derivatives with enhanced antimicrobial activity against resistant bacterial strains.

- Polymer Chemistry : Research demonstrated how incorporating this compound into polymer formulations improved thermal stability and mechanical properties.

- Drug Development : Investigations into its role as a potential lead compound for anti-inflammatory drugs have shown promising results in preliminary assays.

Mechanism of Action

The mechanism of action of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in the synthesis of bioactive compounds and in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine Derivatives with Varying Substituents

a) Ethyl 1-(3-Chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate (CAS 477859-63-5)

- Structural Differences : Contains a trifluoromethyl group (electron-withdrawing) at position 4 and an ethyl ester at position 3, unlike the target compound’s methyl and carbonyl chloride groups.

- Impact on Properties :

- The trifluoromethyl group enhances electron deficiency in the pyridazine ring, increasing stability but reducing nucleophilic attack susceptibility compared to the target compound.

- The ethyl ester group is less reactive than carbonyl chloride, limiting utility in high-energy coupling reactions.

- Molecular Mass : 346.69 g/mol (vs. ~187.59 g/mol for the target compound, estimated from its formula C₆H₄ClN₂O₂) .

b) 3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

- Functional Relevance : The carbonyl chloride in the target compound likely serves as a precursor for forming such conjugates, highlighting its role in synthesizing bioactive molecules .

Pyridine vs. Pyridazine Backbones

Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate ()

- Core Differences : Benzodithiazine ring (with sulfur atoms) vs. pyridazine.

- Spectroscopic Contrasts: IR: C=O stretch at 1740 cm⁻¹ (ester) vs. ~1800 cm⁻¹ (expected for carbonyl chloride). NMR: The target compound’s ¹H-NMR would lack signals for methylthio or hydrazino groups but show deshielding near δ 3.3 ppm for the N-CH₃ group .

Functional Group Reactivity

6-(5-(5-Cyano-6-imino-1,6-dihydropyridazine-3-carbonyl)-3-methyl-4-phenylthieno[2,3-b]thiophene-2-carbonyl)-3-imino-2,3-dihydropyridazine-4-carbonitrile ()

- Key Contrast: Cyano and imino groups increase polarity and thermal stability (m.p. >320°C).

- Reactivity: The target’s carbonyl chloride enables faster condensation (e.g., with amines) compared to cyano groups, which require harsher conditions .

Data Table: Comparative Analysis

Key Research Findings

Synthetic Utility : The carbonyl chloride group’s reactivity positions the target compound as a critical intermediate for constructing complex molecules, such as the imidazolidine-dione derivative in .

Stability Considerations: Compared to esters () or cyano derivatives (), the target compound is moisture-sensitive, necessitating anhydrous handling .

Spectroscopic Signatures : The absence of sulfur or fluorine in the target compound simplifies its IR/NMR spectra relative to analogs in and , with distinct C=O (chloride) and N-CH₃ signals .

Biological Activity

1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl chloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 172.57 g/mol

- CAS Number : 89581-57-7

The compound features a pyridazine ring with a carbonyl chloride functional group, which contributes to its reactivity and potential for forming various derivatives.

The biological activity of this compound is primarily attributed to its electrophilic carbonyl chloride group. This group is highly reactive towards nucleophiles, allowing the compound to participate in various biochemical reactions:

- Nucleophilic Substitution : The carbonyl chloride can be substituted by amines, alcohols, or thiols, resulting in the formation of amides, esters, or thioesters.

- Hydrolysis : In aqueous environments, the carbonyl chloride can hydrolyze to yield 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.

- Condensation Reactions : The compound can engage in condensation reactions with other carbonyl compounds to synthesize more complex heterocycles.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antiviral Activity

A study highlighted the potential antiviral properties of derivatives of this compound against various viruses. For example:

- Inhibition of Viral Replication : Compounds derived from this structure exhibited antiviral activity against the tobacco mosaic virus and herpes simplex virus (HSV), suggesting a mechanism that may involve interference with viral replication pathways .

Antibacterial Activity

Preliminary investigations into the antibacterial properties of related compounds indicate that modifications to the pyridazine structure can enhance efficacy against certain bacterial strains. Although specific data on this compound's antibacterial activity is limited, its structural analogs have shown promise in laboratory settings.

Case Studies and Research Findings

Applications in Drug Development

The unique properties of this compound make it a valuable intermediate in pharmaceutical synthesis. Ongoing research focuses on:

- Developing new antiviral agents based on this compound.

- Exploring its potential as a precursor for other therapeutic agents with enhanced efficacy against resistant strains of pathogens.

Q & A

Basic: What are the recommended synthetic routes for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, and how is purity validated?

Methodological Answer:

The compound is synthesized via nucleophilic substitution or condensation reactions. For example:

- Step 1: Reacting 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives with methylamine under reflux conditions in ethanol/HCl (as seen in thieno[2,3-b]thiophene derivative synthesis) .

- Step 2: Purification via recrystallization (ethanol or DMSO) and characterization using:

Basic: How should researchers design experiments to characterize its stability and storage conditions?

Methodological Answer:

- Stability assays: Conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor decomposition via HPLC at 254 nm .

- Storage: Store as a powder at -20°C for long-term stability; dissolve in DMSO for short-term use (-80°C, avoid freeze-thaw cycles) .

- Critical Note: The compound’s hydrazide derivatives (e.g., 6-hydroxynicotinohydrazide) are prone to hydrolysis, requiring inert atmosphere handling .

Advanced: What is the compound’s role in NAD+ metabolism, and how can its inhibitory effects on PARP-1 be quantified?

Methodological Answer:

- NAD+ degradation: The compound is a terminal metabolite of NAD+ catabolism. To study this:

- PARP-1 inhibition:

Advanced: How does 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide modulate androgen receptor (AR) signaling in prostate cancer?

Methodological Answer:

- Mechanistic studies:

- Contradictions: The R462Q mutation in RNase L paradoxically enhances AR signaling despite the compound’s inhibitory role, suggesting context-dependent effects .

Advanced: What experimental strategies resolve contradictions in reported biological activities (e.g., tumor suppression vs. pro-metastatic effects)?

Methodological Answer:

- Model systems: Compare isogenic cell lines (wild-type vs. RNase L-mutant) to isolate compound effects .

- Transcriptomic profiling: RNA-seq after treatment identifies differentially expressed genes (e.g., MMPs for metastasis; p53 for apoptosis) .

- Dose optimization: Low doses (≤5 µM) may inhibit PARP-1, while high doses (≥20 µM) induce off-target effects, requiring rigorous dose-response validation .

Advanced: How can researchers leverage structural analogs to improve target specificity?

Methodological Answer:

- SAR studies: Synthesize derivatives (e.g., boronic acid analogs from Enamine Ltd’s catalog) and test PARP-1/AR inhibition .

- Crystallography: Use SHELX for resolving co-crystal structures with PARP-1 (PDB deposition recommended) .

- Computational docking: AutoDock Vina predicts binding affinities to RNase L or AR, guiding analog prioritization .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

- PPE: Use nitrile gloves, lab coat, and eye protection. Avoid inhalation (dust/aerosol) .

- Waste disposal: Neutralize acidic/basic residues before incineration (follow EPA guidelines) .

- Emergency measures: For spills, absorb with inert material (vermiculite) and wash area with ethanol/water .

Advanced: What in vivo models are suitable for studying its pharmacokinetics and toxicity?

Methodological Answer:

- Rodent models: Administer 10 mg/kg (oral/i.v.) to Sprague-Dawley rats. Use LC-MS to measure plasma half-life (t1/2 ~2–4 hr) and renal clearance .

- Toxicity endpoints: Monitor serum creatinine (kidney function) and liver enzymes (ALT/AST) weekly .

- Contrast with analogs: Compare to ofloxacin derivatives (e.g., levofloxacin) to assess class-specific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.